1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
Overview
Description
1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine is a complex organic compound featuring bromothiophene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine typically involves multi-step organic reactions. The process begins with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to further reactions to introduce the naphthalene moiety and form the final imine structure. Common reagents used in these reactions include bromine, naphthaldehyde, and various catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromothiophene moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-bromothiophene: This compound shares the bromothiophene moiety but lacks the naphthalene and imine groups.
3-Bromothiophene-2-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of the imine and naphthalene moieties.
Uniqueness
1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine is unique due to its combination of bromothiophene and naphthalene moieties, along with the imine functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2S2/c21-19-9-7-13(25-19)11-23-17-5-1-3-15-16(17)4-2-6-18(15)24-12-14-8-10-20(22)26-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIBLGHYZRRDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)Br)C(=C1)N=CC4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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